

Data Presentation: Molecular Properties of Carbazole-9-ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbazole-9-ethanol*

Cat. No.: *B075786*

[Get Quote](#)

The fundamental molecular properties of **Carbazole-9-ethanol** have been compiled and verified from reputable chemical databases. This information is summarized in the table below for clarity and ease of comparison.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ NO	[1] [2] [3] [4]
Molecular Weight	211.26 g/mol	
Exact Mass	211.099714038 Da	
CAS Number	1484-14-6	
IUPAC Name	2-(9H-carbazol-9-yl)ethan-1-ol	
Synonyms	2-carbazol-9-ylethanol, N-(2-Hydroxyethyl)carbazole	
Melting Point	78-82 °C	
Boiling Point	414.7 °C at 760 mmHg	
Density	1.17 g/cm ³	

Molecular Weight Verification:

The molecular weight of **Carbazole-9-ethanol** was verified by calculation from its molecular formula ($C_{14}H_{13}NO$) using the atomic weights of its constituent elements:

- Carbon (C): 12.011 u
- Hydrogen (H): 1.008 u
- Nitrogen (N): 14.007 u
- Oxygen (O): 15.999 u

Calculation: $(14 \times 12.011) + (13 \times 1.008) + (1 \times 14.007) + (1 \times 15.999) = 168.154 + 13.104 + 14.007 + 15.999 = 211.264$ u

The calculated molecular weight of 211.264 u aligns with the reported value of 211.26 g/mol, confirming the accuracy of the provided data.

Experimental Protocols

The characterization of **Carbazole-9-ethanol** and its derivatives typically involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structural integrity. Below are detailed methodologies for key experiments.

Synthesis of Carbazole-9-ethanol

A common method for the synthesis of **Carbazole-9-ethanol** involves the reaction of carbazole with 2-chloroethanol in the presence of a base.

Materials:

- Carbazole
- Sodium hydroxide (NaOH)
- 2-chloroethanol
- Methyl ethyl ketone (solvent)
- Deionized water

- Diethyl ether
- Silica gel for column chromatography
- Benzene (eluent)

Procedure:

- A mixture of carbazole (16 g), sodium hydroxide (14 g), and purified water (7 ml) is prepared in 80 ml of methyl ethyl ketone.
- The mixture is heated to reflux with stirring for 30 minutes.
- While maintaining reflux, 13 ml of 2-chloroethanol is added dropwise over a period of 1 hour.
- The reaction mixture is refluxed for an additional 3 hours.
- An additional 8 g of sodium hydroxide is added to the mixture.
- While refluxing, another 13 ml of 2-chloroethanol is added dropwise over 1 hour.
- The final mixture is refluxed for 24 hours.
- After cooling to room temperature, the reaction mixture is poured into 3 L of purified water and extracted with diethyl ether.
- The ether is removed using a rotary evaporator, and any unreacted carbazole is filtered off.
- The resulting viscous product is purified by column chromatography using silica gel with benzene as the eluent to isolate N-(2-hydroxyethyl)carbazole.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for elucidating the molecular structure of **Carbazole-9-ethanol**. Both ^1H NMR and ^{13}C NMR spectra should be acquired.

- ^1H NMR: Provides information about the number of different types of protons and their chemical environments. The spectrum for a derivative, 3,6-dibromo-9-ethylcarbazole, shows

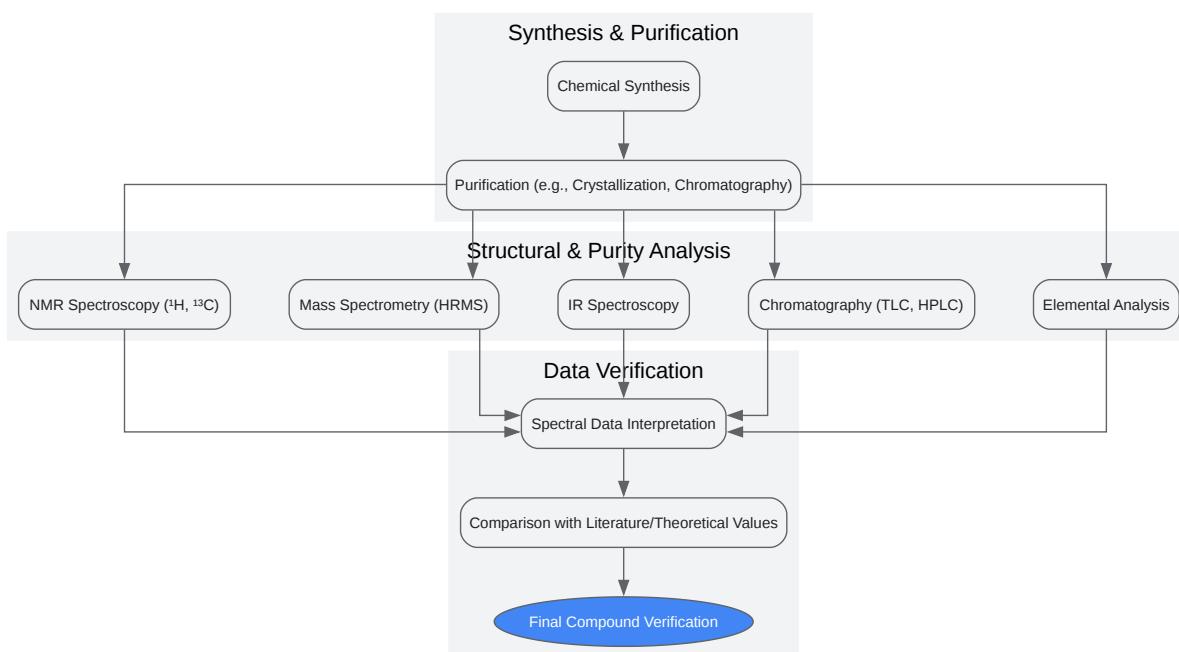
characteristic peaks for the ethyl group and the aromatic protons on the carbazole ring system.

- ^{13}C NMR: Identifies the number of chemically non-equivalent carbon atoms. For 3,6-dibromo-9-ethylcarbazole, distinct signals are observed for the methyl and methylene carbons of the ethyl group, as well as the aromatic carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a carbazole-based material synthesized from carbazole and bromobenzyl alcohol, the formation of the desired product was evidenced by IR analysis. Key expected absorptions for **Carbazole-9-ethanol** would include O-H stretching for the alcohol group and C-N stretching for the carbazole moiety.

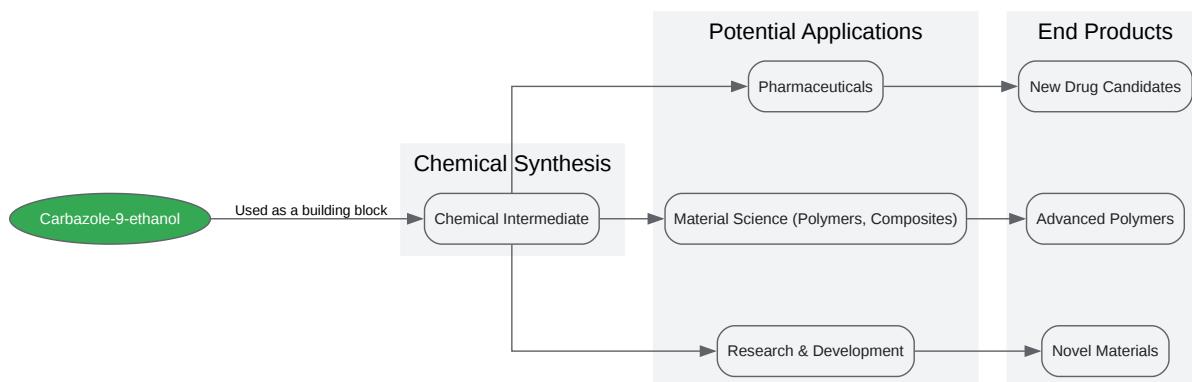
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. For a carbazole derivative, HRMS was used to confirm the calculated molecular formula.

Purity Assessment


Chromatographic Methods: Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are utilized to assess the purity of the synthesized compound. During the synthesis of 9-ethyl-3,6-dimethylcarbazole, TLC analysis was used to monitor the completion of the reaction.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values calculated from the molecular formula to confirm purity. For copper complexes of carbazole derivatives, CHN elemental analysis was performed to verify their purity.

Mandatory Visualization


The following diagrams illustrate key logical workflows and pathways relevant to the verification and application of chemical compounds like **Carbazole-9-ethanol**.

Workflow for Chemical Compound Verification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and verification of a chemical compound.

Application Pathway of Carbazole Derivatives

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbazole-9-ethanol | C14H13NO | CID 228287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1484-14-6,Carbazole-9-ethanol | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Data Presentation: Molecular Properties of Carbazole-9-ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075786#carbazole-9-ethanol-molecular-formula-and-weight-verification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com